Robustaflavone
Overview
Description
Robustaflavone is a type of biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species .
Synthesis Analysis
Robustaflavone is composed of two units of apigenin (5,7,4’-trihydroxyflavone). It has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . The total synthesis of robustaflavone was approached via construction of two apigenin derivatives, one substituted in the 6-position and one substituted in the 3’-position, with groups that could be coupled using transition metal-catalyzed cross-coupling methodology .Molecular Structure Analysis
The basic structure of biflavonoid is 2,3-dihydroapigeninil- (I-3’, II-3’)-apigenin. This compound has an interflavanil C-C bond between carbon C-3’ at each flavone group .Physical And Chemical Properties Analysis
Robustaflavone has a molecular formula of C30H18O10 . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .Scientific Research Applications
Antiviral Properties
Robustaflavone, a biflavanoid isolated from Rhus succedanea, has demonstrated potent antiviral properties. It's an effective inhibitor of hepatitis B virus (HBV) replication in vitro. With an effective concentration (EC50) of 0.25 μM and a high selectivity index (SI), robustaflavone shows promise as a non-nucleoside anti-hepatitis B agent. It also synergizes with other antiviral agents like penciclovir and lamivudine, enhancing their anti-HBV activity (Zembower et al., 1998) (Lin et al., 1997). Moreover, robustaflavone has shown inhibitory effects against other viruses like influenza A and B, HSV-1, HSV-2, and respiratory viruses, suggesting its broad-spectrum antiviral potential (Lin et al., 1999).
Anti-Cancer Potential
Research indicates that robustaflavone derivatives exhibit cytotoxic effects on cancer cells. One study demonstrated the affinity of robustaflavone derivatives for the PI3K receptor, which could contribute to their cytotoxic effect on cancer cell lines (Handayani & Udin, 2011). Other studies have isolated new biflavonoids from plants like Selaginella delicatula, showing significant suppression of tumor cell line growth, indicating the potential of robustaflavone in cancer therapy (Lin et al., 2000).
Antibacterial Effects
Robustaflavone has shown promising antibacterial activity. A study involving Garcinia latissima Miq. leaves identified robustaflavone with significant activity against Bacillus subtilis, suggesting its potential as an antibacterial agent (Ambarwati et al., 2022).
Anti-Angiogenic and Pro-Apoptotic Effects
Robustaflavone demonstrates anti-angiogenic and pro-apoptotic effects in human umbilical vein endothelial cells (HUVECs), indicating potential in inhibiting angiogenesis-dependent tumor growth and metastasis. It induces cell cycle arrest, apoptosis, and inhibits VEGF-A-stimulated blood vessel formation in vivo (Sim et al., 2020).
Xanthine Oxidase Inhibition
Robustaflavone has been identified as an inhibitor of xanthine oxidase, a key enzyme in the metabolic pathway that leads to gout. Its inhibitory concentration (IC50) indicates potential therapeutic application in treating diseases related to xanthine oxidase activity (Tan et al., 2009).
Potential in Treating COVID-19
In a study exploring inhibitors for the main protease of SARS-CoV-2, robustaflavone was identified as a potent inhibitor, highlighting its potential in COVID-19 treatment. However, further research is needed to confirm its medicinal use (Majumdar et al., 2022).
Antioxidant Properties
Robustaflavone isolated from Selaginella sinensis exhibited potent antioxidant activity, suggesting its use in preventing oxidative stress-related diseases (Zhang et al., 2011).
Future Directions
Robustaflavone holds promising prospects in the fields of natural product-based therapies, pharmacological research, and drug development . Future explorations may involve the development of robustaflavone-derived compounds or analogs with improved potency, selectivity, and pharmacokinetic properties .
properties
IUPAC Name |
6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORWSEZUWHQTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197937 | |
Record name | Robustaflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Robustaflavone | |
CAS RN |
49620-13-5 | |
Record name | Robustaflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49620-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robustaflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049620135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robustaflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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